molecular formula C6H4F3N B1306033 2,3,5-Trifluoroaniline CAS No. 363-80-4

2,3,5-Trifluoroaniline

Cat. No.: B1306033
CAS No.: 363-80-4
M. Wt: 147.1 g/mol
InChI Key: AMGDNQWQBWPRPR-UHFFFAOYSA-N
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Description

2,3,5-Trifluoroaniline is an organic compound with the chemical formula C6H4F3N. It is a derivative of aniline, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2, 3, and 5 positions. This compound is known for its applications in various chemical processes and is characterized by its trifluoromethyl and amino functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Trifluoroaniline can be synthesized through several methods. One common method involves the use of tetrafluorobenzene as the initial raw material. Tetrafluorobenzene, a byproduct of pentafluorobenzene preparation, is reacted with liquefied ammonia in the presence of a solvent at high temperatures to yield this compound . This method is noted for its simplicity and high yield, reaching up to 91%.

Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of orthodichlorobenzene, followed by fluorination and reduction processes. The reaction sequence includes nitration, fluoridation, chlorination, and hydrogenation steps, utilizing reagents such as nitric acid, sulfuric acid, potassium monofluoride, and platinum carbon .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trifluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 2,3,5-trifluoroaniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target enzymes or receptors .

Comparison with Similar Compounds

  • 2,3,4-Trifluoroaniline
  • 2,4,6-Trifluoroaniline
  • 2,3-Difluoroaniline
  • 2,4-Difluoroaniline

Comparison: 2,3,5-Trifluoroaniline is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. Compared to 2,3,4-trifluoroaniline, the 2,3,5-isomer exhibits different reactivity patterns in substitution reactions due to the electronic effects of the fluorine atoms .

Properties

IUPAC Name

2,3,5-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGDNQWQBWPRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380297
Record name 2,3,5-trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363-80-4
Record name 2,3,5-trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trifluoroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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